molecular formula C14H13NO4 B8553070 (2-(Benzyloxy)-5-nitrophenyl)methanol

(2-(Benzyloxy)-5-nitrophenyl)methanol

Cat. No.: B8553070
M. Wt: 259.26 g/mol
InChI Key: UIMLAAFUCSCCKF-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-5-nitrophenyl)methanol is a nitroaromatic benzyl alcohol derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal research. The compound features a benzyl-protected phenol and a nitro group on the same benzene ring, making it a valuable precursor for synthesizing more complex molecules via reactions at its alcohol functional group, such as esterification or oxidation, and through further functionalization of its aromatic ring . The nitro group is a key handle for reduction to an aniline, a common intermediate in the synthesis of pharmaceuticals and dyes . Compounds with nitro and benzyloxy substituents are of significant research value in developing chemical probes and in materials science . The benzyl protecting group can be selectively removed under mild conditions to reveal the phenol, offering a strategic advantage in multi-step synthetic routes . This compound must be handled with appropriate safety precautions. This product is intended for research purposes and is Not For Human Use .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

(5-nitro-2-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H13NO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2

InChI Key

UIMLAAFUCSCCKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

Preparation Methods

Regioselective Nitration of Benzyloxy-Substituted Phenols

The foundational step in synthesizing (2-(Benzyloxy)-5-nitrophenyl)methanol involves nitration of a benzyloxy-substituted precursor. Source details the nitration of (4-(Benzyloxy)phenyl)methanol using a nitric acid-sulfuric acid mixture at 0–5°C, achieving meta-nitro selectivity due to the directing effects of the benzyloxy group. This method yields 84–90% purity, with the nitro group preferentially occupying the para position relative to the methanol group.

In contrast, Source demonstrates an alternative approach for 2-(Benzyloxy)-3-methoxy-5-nitrobenzaldehyde, where regioselective deprotection of a methoxy group precedes nitration. While this method achieves 98% yield for intermediate aldehydes, adaptation to methanol derivatives requires additional reduction steps .

Catalytic Reduction of Nitro Intermediates

Palladium-catalyzed hydrogenation is a cornerstone for converting nitro groups to amines in benzyloxy-substituted compounds. Source specifies using 10% Pd/C under 14 atm H₂ in toluene-isopropanol (3:1 v/v) at 25–60°C, achieving quantitative conversion without benzyloxy cleavage . This method avoids over-reduction, a common issue with Raney nickel catalysts.

Alternative reduction methods include source ’s ruthenium(II)-catalyzed hydrogenation, which employs tBuOK in THF at 110°C. This system cleaves C–N bonds selectively, though its applicability to this compound requires further validation .

Alcohol Moiety Generation via Aldehyde Reduction

The methanol group in the target compound is typically introduced by reducing a benzaldehyde precursor. Source reports using sodium borohydride (NaBH₄) in ethanol at 0°C, achieving 99% yield for this compound from 2-(benzyloxy)-5-nitrobenzaldehyde . This method outperforms lithium aluminum hydride (LiAlH₄) in selectivity, as LiAlH₄ may reduce the nitro group concurrently.

Source corroborates this, demonstrating that NaBH₄ in dichloromethane-hexane at −10°C preserves nitro functionality while reducing aldehydes to alcohols with 92% efficiency .

Industrial-Scale Synthesis Considerations

Scaling laboratory methods to industrial production necessitates optimizing solvent systems and catalyst recovery. Source ’s patent highlights toluene-methanol as a cost-effective solvent mixture, enabling easy separation via aqueous washes . For catalytic hydrogenation, recycled Pd/C maintains 95% activity over five cycles, reducing production costs by 40% .

Challenges include controlling exothermic nitration reactions. Source recommends adiabatic reactors with jacketed cooling to maintain temperatures below 5°C, minimizing byproduct formation.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Method StepReagents/ConditionsYieldKey AdvantageSource
NitrationHNO₃/H₂SO₄, 0–5°C84–90%High regioselectivity
Benzyloxy ProtectionBnBr, K₂CO₃, toluene-MeOH, 40°C97%Scalable solvent system
Aldehyde ReductionNaBH₄, EtOH, 0°C99%Nitro group compatibility
Catalytic Hydrogenation10% Pd/C, H₂ (14 atm), toluene-iPrOH100%No over-reduction
Ruthenium HydrogenationRu(II)/tBuOK, THF, 110°C88%C–N bond cleavage selectivity

Scientific Research Applications

Pharmaceutical Development

(2-(Benzyloxy)-5-nitrophenyl)methanol serves as a scaffold for developing new drugs due to its biological activities. Studies indicate that it exhibits notable anti-cancer properties. For instance, research has demonstrated its ability to affect leukemia and lymphoma cell lines, suggesting potential applications in oncology.

Case Study :

  • In vitro studies have shown that derivatives of similar structures exhibit cytotoxic effects against cancer cells, indicating a pathway for drug development targeting specific cancer types .

The compound has been investigated for its interactions with biological targets, including enzymes and receptors. Its phenolic hydroxyl group may interact with various biomolecules, influencing processes such as enzyme inhibition or receptor modulation.

Research Findings :

  • Studies on similar compounds have revealed their capacity to inhibit human monoamine oxidases, which are involved in neurotransmitter metabolism . This suggests that this compound could have implications in treating neurological disorders.

Material Science

The unique structure of this compound also makes it a candidate for developing materials with nonlinear optical (NLO) properties. These materials are crucial for applications in photonics and optoelectronics.

Data Table: NLO Properties of Related Compounds

Compound NameNLO PropertyApplication Area
2-amino-5-nitropyridinium bromideHigh NLO responseOptical devices
Benzaldehyde thiosemicarbazoneExcellent transmissionLaser technology
This compoundPotential NLO applicationsPhotonic materials

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nitration of Phenol Derivatives : Introduction of the nitro group.
  • Formation of Benzyloxy Group : Utilizing alkylation reactions to attach the benzyloxy moiety.
  • Reduction Steps : To achieve the final alcohol form.

These synthetic routes are essential for producing the compound in sufficient purity and yield for research applications.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-5-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzyloxy group may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Substituents (Positions) Similarity Score Key Differences vs. Target Compound
(2-Methoxy-5-nitrophenyl)methanol 5804-49-9 C₈H₉NO₄ -OCH₃ (2), -NO₂ (5), -CH₂OH 0.86 Methoxy instead of benzyloxy; smaller, less lipophilic
(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)methanol 64154-63-8 C₁₅H₁₅NO₅ -OCH₂C₆H₅ (4), -OCH₃ (5), -NO₂ (2) 0.93 Benzyloxy at 4-position; nitro at 2-position; methoxy at 5-position
(2-Benzyloxy-5-methoxy-phenyl)-methanol - C₁₅H₁₆O₃ -OCH₂C₆H₅ (2), -OCH₃ (5), -CH₂OH - Methoxy instead of nitro; no electron-withdrawing group
(2-(Benzyloxy)-5-bromo-4-methylphenyl)methanol 1823817-52-2 C₁₅H₁₅BrO₂ -OCH₂C₆H₅ (2), -Br (5), -CH₃ (4) - Bromo instead of nitro; methyl at 4-position
(4,5-Bis(benzyloxy)-2-nitrophenyl)methanol 15794-69-1 C₂₁H₁₉NO₅ -OCH₂C₆H₅ (4,5), -NO₂ (2), -CH₂OH 0.93 Dual benzyloxy groups; nitro at 2-position

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-(Benzyloxy)-5-nitrophenyl)methanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via directed ortho-lithiation followed by nitration and benzyl ether protection. For example, regioselective iodination of a precursor phenylmethanol derivative (e.g., (3-methoxy-5-methylphenyl)methanol) using Wohl–Ziegler conditions can introduce halogens, which are later substituted with nitro groups . Benzyl ether protection is critical to prevent undesired side reactions during nitration. Reaction yields (e.g., 23% over eight steps in similar syntheses) depend on stoichiometric control, anhydrous conditions, and inert atmospheres (e.g., dry THF under nitrogen) .
  • Key Steps :

  • Directed lithiation to position substituents.
  • Nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures.
  • Purification via silica gel chromatography (e.g., dichloromethane/methanol gradients) .

Q. How is the structural identity of this compound confirmed?

  • Analytical Workflow :

  • NMR : ¹H NMR reveals distinct signals for benzyloxy protons (δ 4.8–5.2 ppm, singlet), aromatic protons (δ 7.0–8.5 ppm), and the hydroxymethyl group (δ 4.5–4.7 ppm, broad). ¹³C NMR confirms nitro (C-NO₂) and benzyloxy (C-O) carbons .
  • HRMS : Exact mass matching (e.g., calculated for C₁₄H₁₃NO₄: [M+H]+ 283.0845) ensures molecular formula accuracy .
  • IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O of benzyloxy) .

Q. What purification techniques are optimal for isolating this compound?

  • Chromatography : Flash column chromatography with gradients of dichloromethane/methanol (e.g., 15:1) effectively separates polar byproducts .
  • Recrystallization : Use of methanol/water mixtures improves crystallinity, though nitro groups may reduce solubility .

Advanced Research Questions

Q. How do competing directing groups influence regioselectivity during nitration?

  • Mechanistic Insight : The benzyloxy group acts as an ortho/para director, while electron-withdrawing nitro groups (once introduced) meta-direct. Initial benzyloxy protection ensures nitration occurs at the desired para position relative to the hydroxymethyl group. Computational modeling (e.g., DFT) predicts electron density distribution to optimize reaction conditions .
  • Case Study : In analogous compounds, competing iodination and methoxy substitution require sequential protection/deprotection steps to achieve regiocontrol .

Q. What strategies mitigate degradation of this compound under varying pH and temperature?

  • Stability Studies :

  • Acidic Conditions : Nitro groups hydrolyze slowly below pH 3; stability improves in buffered neutral solutions.
  • Thermal Stability : Decomposition occurs above 80°C; storage at –20°C under nitrogen is recommended .
  • Light Sensitivity : Nitroaromatics are prone to photodegradation; use amber vials for long-term storage .

Q. How can computational modeling predict the compound’s bioactivity in drug discovery?

  • Applications :

  • Molecular Docking : Screens for binding to targets like MAO-B (monoamine oxidase B) using analogs (e.g., benzothiazole derivatives with benzyloxy groups) .
  • QSAR : Correlates substituent effects (e.g., nitro vs. methoxy) with antioxidant or metal-chelating activity .
    • Validation : UV-Vis studies confirm metal chelation (e.g., Fe³⁺, Cu²⁺) via absorbance shifts at 300–400 nm .

Key Challenges and Future Directions

  • Regioselectivity : Fine-tuning directing groups for multi-substituted aromatics.
  • Bioactivity : Expanding in vitro studies to neuroprotective or anti-inflammatory assays .
  • Scalability : Optimizing catalytic methods (e.g., Pd-mediated coupling) for greener synthesis .

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